2-cyano-N-(4-methylphenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(4-methylphenyl)ethanethioamide is an organic compound with the molecular formula C10H10N2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group (-CN) and a thioamide group (-CSNH2) attached to an ethanethioamide backbone, with a 4-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-methylphenyl)ethanethioamide can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(4-methylphenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thioamide group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted thioamides
Scientific Research Applications
2-Cyano-N-(4-methylphenyl)ethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methylphenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2-Cyano-N-(4-methylphenyl)ethanethioamide can be compared with other similar compounds, such as:
- 2-Cyano-N-(4-methoxyphenyl)ethanethioamide
- 2-Cyano-N-(4-ethylphenyl)ethanethioamide
- 2-Cyano-N-(4-chlorophenyl)ethanethioamide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity, biological activity, and physical properties. For example, the methoxy group in 2-cyano-N-(4-methoxyphenyl)ethanethioamide can enhance its solubility in organic solvents, while the chloro group in 2-cyano-N-(4-chlorophenyl)ethanethioamide can increase its electron-withdrawing ability .
Properties
CAS No. |
77022-66-3 |
---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-cyano-N-(4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
XWVTWBWEYRBHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.